molecular formula C17H18BrNO2 B3755064 N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide

N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3755064
M. Wt: 348.2 g/mol
InChI Key: YHPRBSXOGAVZKP-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide” is a chemical compound that contains a bromophenyl group, a methylphenoxy group, and a butanamide group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a bromophenyl group, a methylphenoxy group, and a butanamide group . These groups would be connected in a specific arrangement to form the overall structure of the compound .


Chemical Reactions Analysis

The bromophenyl group in “this compound” could potentially undergo various types of reactions, including nucleophilic aromatic substitution reactions . The butanamide group could also participate in reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . For example, the presence of the bromophenyl group could increase its density and boiling point, while the butanamide group could influence its solubility .

Mechanism of Action

The mechanism of action of “N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on “N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide” could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(3-bromophenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-13-5-2-8-16(11-13)21-10-4-9-17(20)19-15-7-3-6-14(18)12-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPRBSXOGAVZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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